(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2S/c16-15(17,18)12-20-8-6-14(11-20)10-19-23(21,22)9-7-13-4-2-1-3-5-13/h1-5,7,9,14,19H,6,8,10-12H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIGYXSFHOIBIU-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNS(=O)(=O)C=CC2=CC=CC=C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to an ethenesulfonamide backbone, enhanced by a trifluoroethyl substituent on a pyrrolidine ring. The general synthetic route involves:
- Formation of Ethenesulfonamide : Typically synthesized through the reaction of 2-chloroethanesulfonyl chloride with ammonia.
- Incorporation of Trifluoroethyl Group : Achieved through nucleophilic substitution reactions involving trifluoroethyl amines.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Key findings include:
- Inhibition of Cell Proliferation : Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve interference with cellular signaling pathways critical for tumor growth.
- Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR studies have identified correlations between structural features and biological efficacy, emphasizing the importance of electronic and steric factors in enhancing anticancer activity .
Molecular docking studies suggest that the compound may bind to specific proteins involved in cancer cell proliferation and survival pathways. This interaction potentially disrupts key signaling cascades that promote tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Receptor Binding | Interaction with tumor growth regulators | |
| QSAR Correlation | Significant structural activity relationship |
Case Studies
- Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of various ethenesulfonamide derivatives against lung and breast cancer cell lines. The results indicated that modifications to the phenyl ring significantly enhanced activity, with some derivatives exhibiting IC50 values in the low micromolar range .
- Molecular Docking Simulation : A computational study utilized molecular docking to predict the binding affinity of this compound to specific receptors involved in cancer signaling pathways. The simulations suggested a strong binding affinity, supporting further experimental validation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical properties of (E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide and related compounds:
*Calculated based on molecular formula.
Structural and Functional Insights
Core Backbone : All compounds share the (E)-ethenesulfonamide scaffold, which is critical for electronic and steric interactions in biological systems.
Halogenated aryl groups (e.g., 6ae’s pentafluorophenyl) enhance lipophilicity and binding affinity to hydrophobic pockets in enzymes or receptors . Heterocyclic moieties (e.g., pyrazole in , thiophene in ) modulate solubility and pharmacokinetic properties.
Synthetic Accessibility :
- Analogs like 6ae and 6s were synthesized with moderate yields (48–58%) via condensation and dehydration reactions, suggesting feasible scalability for derivatives .
- The target compound’s pyrrolidine-trifluoroethyl side chain may require specialized alkylation steps, which could impact yield compared to simpler analogs.
Methodological Considerations for Comparison
Compound similarity assessments rely on structural descriptors (e.g., functional groups, stereochemistry) and computational tools (e.g., Tanimoto coefficients) . The target compound’s pyrrolidine-trifluoroethyl side chain distinguishes it from analogs with aryl or pyrazole substituents, suggesting divergent biological targets. However, shared features like the sulfonamide group and (E)-configuration imply conserved mechanisms of action, such as enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
